molecular formula C16H17FN2O B13208941 2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13208941
M. Wt: 272.32 g/mol
InChI Key: ODLGUVXWCMULEG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a dimethylated pyrido[1,2-a]pyrimidinone core makes this compound particularly interesting for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method uses 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials and is carried out at 130°C in DMF . This protocol is known for its simplicity, broad substrate scope, and good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the CuI-catalyzed synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery.

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

2-(4-fluorophenyl)-8,8-dimethyl-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H17FN2O/c1-16(2)7-8-19-14(10-16)18-13(9-15(19)20)11-3-5-12(17)6-4-11/h3-6,9H,7-8,10H2,1-2H3

InChI Key

ODLGUVXWCMULEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)F)C1)C

Origin of Product

United States

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